(3-Aminocyclobutyl)methanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

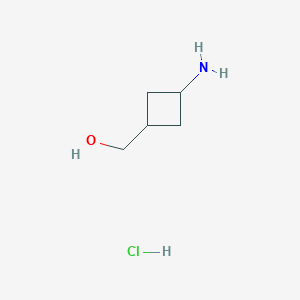

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-aminocyclobutyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-5-1-4(2-5)3-7;/h4-5,7H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVZDZFNCCGDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599994 | |

| Record name | (3-Aminocyclobutyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142733-65-1, 130369-06-1, 1284250-10-7 | |

| Record name | (3-Aminocyclobutyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminocyclobutanemethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-[(1r,3r)-3-aminocyclobutyl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-3-Aminocyclobutanemethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Aminocyclobutyl)methanol hydrochloride chemical properties and structure

An In-depth Technical Guide to (3-Aminocyclobutyl)methanol Hydrochloride

Introduction

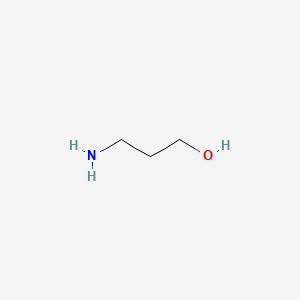

This compound is a cycloalkane derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a primary amine and a primary alcohol on a cyclobutane ring, provides versatile handles for chemical modification. This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols for its synthesis and analysis, tailored for researchers and professionals in drug development.

Chemical Properties and Structure

This compound is a stable, solid compound at room temperature. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Physicochemical Properties

The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C5H12ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1] |

| CAS Number | 1284250-10-7 | [1] |

| Appearance | Off-white to light yellow solid/oil | [2] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 137.0607417 | [1] |

| Storage Temperature | Room temperature, keep dry and cool | [2] |

Chemical Structure

The molecule consists of a four-membered cyclobutane ring substituted with an aminomethyl group and a hydroxyl group. The presence of these functional groups on the stereogenic centers of the cyclobutane ring leads to the existence of cis and trans diastereomers.

Caption: 2D Structure of this compound.

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this compound in a research setting. The following sections provide methodologies for its synthesis and purity analysis.

Synthesis of trans-3-Aminocyclobutanol

A key precursor to the title compound can be synthesized via a multi-step process starting from a cis isomer, which involves a stereochemical inversion. The following protocol is adapted from a patented synthesis method.[3]

Step 1: Mitsunobu Reaction for Stereochemical Inversion This step inverts the stereocenter at the hydroxyl-bearing carbon.

-

Reactants :

-

cis-3-dibenzylaminocyclobutanol

-

Carboxylic acid (e.g., benzoic acid)

-

Dialkyl azodicarboxylate (e.g., DIAD or DEAD)

-

Phosphine reagent (e.g., triphenylphosphine)

-

Anhydrous solvent (e.g., THF, toluene)

-

-

Procedure :

-

Dissolve cis-3-dibenzylaminocyclobutanol and the carboxylic acid in the anhydrous solvent.

-

Cool the mixture in an ice bath (0-5 °C).

-

Slowly add the phosphine reagent to the stirred solution.

-

Add the dialkyl azodicarboxylate dropwise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, monitoring progress by TLC or LC-MS.

-

Upon completion, isolate and purify the product, a trans-3-dibenzylaminocyclobutyl carboxylate.

-

Step 2: Hydrolysis of the Ester

-

Reactants :

-

trans-3-dibenzylaminocyclobutyl carboxylate

-

Base (e.g., sodium hydroxide, potassium hydroxide)

-

Solvent (e.g., methanol, ethanol)

-

-

Procedure :

-

Dissolve the ester in the chosen alcohol solvent.

-

Add an aqueous solution of the base.

-

Heat the mixture to reflux and stir for several hours until hydrolysis is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield trans-3-dibenzylcyclobutanol.[3]

-

Step 3: Debenzylation to Yield trans-3-Aminocyclobutanol This final step removes the benzyl protecting groups from the amine.

-

Reactants :

-

trans-3-dibenzylcyclobutanol

-

Palladium catalyst (e.g., Pd/C or palladium hydroxide)

-

Hydrogen source (e.g., hydrogen gas)

-

Solvent (e.g., methanol, ethanol, isopropanol)

-

-

Procedure :

-

Dissolve trans-3-dibenzylcyclobutanol in the alcohol solvent in a hydrogenation vessel.

-

Add the palladium catalyst to the vessel.

-

Pressurize the vessel with hydrogen gas (e.g., 1.0-1.2 MPa).

-

Heat the reaction mixture (e.g., 30-45 °C) and stir vigorously for 24 hours or until the reaction is complete.

-

Carefully filter the reaction mixture to remove the catalyst.

-

The filtrate contains the desired trans-3-aminocyclobutanol, which can be converted to the hydrochloride salt by treatment with hydrochloric acid.[3]

-

HPLC Purity Analysis via Pre-column Derivatization

Due to the lack of a strong chromophore, HPLC analysis of this compound often requires pre-column derivatization.[4]

-

Objective : To determine the chemical and enantiomeric purity of 3-aminocyclobutanol hydrochloride.

-

Principle : The analyte is reacted with a UV-absorbing derivatizing agent to form diastereomers that can be separated on a standard achiral column.[4]

-

Materials :

-

3-aminocyclobutanol hydrochloride standard and sample

-

Derivatizing agent: (R)-(+)-1-phenylethanesulfonyl chloride

-

Base catalyst: triethylamine

-

Anhydrous organic solvent

-

-

Procedure :

-

Solution Preparation : Accurately weigh and dissolve the standard or sample in a suitable solvent.[4]

-

Derivatization : To a defined volume of the solution, add an excess of the derivatizing agent dissolved in an anhydrous organic solvent. Add a small amount of triethylamine to catalyze the reaction.[4]

-

Reaction : Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes).[4]

-

Quenching : Quench the reaction by adding a small amount of an aqueous solution.[4]

-

Analysis : Dilute the final solution with the mobile phase and inject it into the HPLC system.

-

Quantification : Calculate the purity by comparing the peak area of the main component to the total area of all peaks.[4]

-

Workflow and Logical Relationships

The process of synthesizing and verifying the purity of aminocyclobutanol derivatives involves a clear, sequential workflow. The following diagram illustrates the key stages from synthesis to final analysis.

Caption: Workflow for Synthesis and Analysis of target compound.

Safety and Handling

This compound is associated with several hazard statements:

Precautionary Measures :

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][7]

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P301+P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6][7]

It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Facilities should be equipped with an eyewash fountain and safety shower.[7]

References

Technical Guide: Physical Properties of (3-Aminocyclobutyl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (3-Aminocyclobutyl)methanol hydrochloride. Due to the limited availability of experimentally derived data in public literature, this document combines reported information, computed properties, and general experimental protocols relevant to this class of compound. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a cyclobutane derivative containing both a primary amine and a primary alcohol functional group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Stereoisomerism: The presence of two stereocenters on the cyclobutane ring gives rise to cis and trans diastereomers, which possess distinct physical properties. It is crucial to consider the specific isomer when evaluating its characteristics. The cis isomer is reported to be more hygroscopic than the trans isomer.[1]

Table 1: General Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 130369-06-1 | N/A |

| Molecular Formula | C₅H₁₂ClNO | [2][3] |

| Molecular Weight | 137.61 g/mol | [2] |

Physical and Chemical Properties

Detailed experimental data on the physical properties of this compound is scarce. The information presented below is a compilation of available data from various sources, including supplier specifications and computed values.

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source |

| Appearance | White to yellow crystalline solid or off-white to light yellow oil | Varies by supplier and isomeric purity | N/A |

| Melting Point | No data available | - | |

| Boiling Point | No data available | - | |

| Solubility | Soluble in polar solvents | The hydrochloride salt form suggests good solubility in water and methanol. | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere | Recommended to prevent degradation.[1] | [2] |

Table 3: Computed Physicochemical Properties

| Property | Value | Source |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Exact Mass | 137.0607417 u | [5] |

| Complexity | 59.1 | [5] |

Spectroscopic Data

A proton NMR (¹H NMR) spectrum for the trans-isomer of this compound is available in the literature, which can be used for structural confirmation of this specific isomer. Other spectroscopic data such as ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) are not readily found in public databases but may be available from commercial suppliers upon request.

Hazard and Safety Information

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE) and handling procedures should be followed.

Table 4: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source:[2]

Experimental Protocols

Detailed, validated experimental protocols for the determination of the physical properties of this compound are not available in the published literature. Therefore, this section provides generalized methodologies for key experiments, which can be adapted for this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[6] For hygroscopic materials like the cis-isomer of this compound, sample preparation should be conducted in a dry atmosphere, and the capillary tube may need to be sealed.[7]

-

Apparatus: A calibrated melting point apparatus with a heating block or oil bath is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[6]

Caption: Workflow for Melting Point Determination.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical parameter influencing its bioavailability. For amine hydrochloride salts, solubility is often pH-dependent.

Methodology:

-

Solvent Selection: A range of relevant solvents (e.g., water, buffers at different pH values, ethanol, methanol) are chosen.

-

Equilibrium Method: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

Agitation and Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: General Workflow for Solubility Assessment.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for structural elucidation and confirmation.

Methodology:

-

Sample Preparation: Approximately 5-25 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆) in a 5 mm NMR tube. The solution should be free of any solid particles.

-

Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: ¹H and/or ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.

-

Data Processing: The acquired data is processed (Fourier transformation, phase correction, baseline correction) to obtain the final spectrum for analysis.

Caption: Workflow for NMR Spectroscopic Analysis.

Logical Relationships in Drug Development

The physical properties of a compound like this compound are interconnected and have significant implications for its development as a potential pharmaceutical agent.

Caption: Interrelation of Physical Properties in Drug Development.

References

- 1. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0 | Benchchem [benchchem.com]

- 2. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 3. achmem.com [achmem.com]

- 4. (3-Aminocyclopentyl)methanol hydrochloride (2138162-83-9) for sale [vulcanchem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thinksrs.com [thinksrs.com]

An In-depth Technical Guide to the Stereochemistry and Enantiomers of (3-Aminocyclobutyl)methanol Hydrochloride

This technical guide provides a comprehensive overview of the stereochemistry of (3-Aminocyclobutyl)methanol hydrochloride, a key building block in pharmaceutical and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's isomeric forms, their separation, and characterization.

Introduction to the Stereochemistry of (3-Aminocyclobutyl)methanol

(3-Aminocyclobutyl)methanol possesses two chiral centers, leading to the existence of stereoisomers. The spatial arrangement of the amino and methanol groups on the cyclobutane ring gives rise to both cis and trans diastereomers, each of which exists as a pair of enantiomers. The specific stereoisomer used in the synthesis of a pharmacologically active compound can significantly influence its efficacy, pharmacokinetic profile, and safety. Therefore, the ability to separate and characterize these isomers is of paramount importance in drug discovery and development.

The cis isomer has both the amino and methanol groups on the same side of the cyclobutane ring, while the trans isomer has them on opposite sides. Each of these diastereomers is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.

Figure 1: Stereoisomers of (3-Aminocyclobutyl)methanol.

Physicochemical Properties of Stereoisomers

The distinct spatial arrangements of atoms in stereoisomers result in different physicochemical properties. While enantiomers share identical physical properties such as melting point and boiling point in an achiral environment, they exhibit different optical activities. Diastereomers, on the other hand, have distinct physical properties.

Due to the limited availability of specific experimental data for the enantiomers of this compound in publicly accessible literature, the following table includes representative data based on structurally similar compounds, such as (3-Aminocyclopentyl)methanol hydrochloride. This information should be considered as an estimation and be verified through experimental analysis. For instance, the specific rotation for the (1R,3S) enantiomer of a related aminocyclopentanol derivative has been reported to be +12.5° in methanol[1].

| Property | cis-(1R,3R) | cis-(1S,3S) | trans-(1R,3S) | trans-(1S,3R) |

| Molecular Formula | C₅H₁₂ClNO | C₅H₁₂ClNO | C₅H₁₂ClNO | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol | 137.61 g/mol | 137.61 g/mol | 137.61 g/mol |

| Melting Point (°C) | Diastereomerically Different | Diastereomerically Different | Diastereomerically Different | Diastereomerically Different |

| Specific Rotation ([α]D) | Opposite to (1S,3S) | Opposite to (1R,3R) | Expected to be non-zero | Opposite to (1R,3S) |

| Solubility | Similar for enantiomers | Similar for enantiomers | Similar for enantiomers | Similar for enantiomers |

Experimental Protocols for Chiral Separation

The separation of enantiomers is a critical step in the development of stereochemically pure drugs. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the analytical and preparative separation of chiral molecules.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general method for the chiral separation of this compound enantiomers. Optimization of the mobile phase composition and column temperature may be required to achieve baseline separation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

-

Chiral Stationary Phase (CSP): Polysaccharide-based columns such as Chiralpak® IA, IB, IC, ID, IE, or IF are often effective for separating primary amines.

Reagents:

-

Hexane (HPLC grade)

-

Isopropanol (IPA) (HPLC grade)

-

Ethanol (EtOH) (HPLC grade)

-

Diethylamine (DEA) or Trifluoroacetic acid (TFA) (for use as mobile phase additives)

-

This compound racemate

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase or a suitable solvent (e.g., a mixture of hexane and IPA).

-

Mobile Phase Preparation:

-

Prepare an initial mobile phase of 90:10 (v/v) Hexane:IPA with 0.1% DEA for basic compounds or 0.1% TFA for acidic characteristics.

-

Degas the mobile phase by sonication or vacuum filtration.

-

-

Chromatographic Conditions:

-

Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)

-

Mobile Phase: 90:10 (v/v) Hexane:IPA with 0.1% DEA

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm (or as determined by UV scan)

-

Injection Volume: 10 µL

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample and run the analysis.

-

Identify the retention times of the two enantiomers.

-

Optimize the separation by adjusting the ratio of hexane to alcohol, the type of alcohol (IPA or EtOH), and the concentration of the additive.

-

Chiral Supercritical Fluid Chromatography (SFC) Protocol

SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.

Instrumentation:

-

Supercritical Fluid Chromatography (SFC) system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV or DAD detector.

-

Chiral Stationary Phase (CSP): Similar polysaccharide-based columns as used in HPLC are also effective in SFC.

Reagents:

-

Supercritical Carbon Dioxide (CO₂)

-

Methanol (MeOH) (SFC grade)

-

Ethanol (EtOH) (SFC grade)

-

Isopropanol (IPA) (SFC grade)

-

Ammonium Hydroxide or other basic/acidic additives

-

This compound racemate

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in methanol or another suitable solvent.

-

Mobile Phase:

-

Supercritical Fluid: Carbon Dioxide (CO₂)

-

Modifier: Methanol

-

-

Chromatographic Conditions:

-

Column: Chiralpak® IC (150 x 4.6 mm, 3 µm)

-

Mobile Phase: Isocratic elution with 15% Methanol in CO₂. An additive such as 0.2% ammonium hydroxide in the methanol modifier can improve peak shape for basic analytes.

-

Flow Rate: 3.0 mL/min

-

Back Pressure: 150 bar

-

Column Temperature: 40 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 5 µL

-

-

Analysis:

-

Equilibrate the column with the mobile phase until the system pressure and temperature are stable.

-

Inject the sample and record the chromatogram.

-

Optimize the separation by varying the modifier percentage, the type of alcohol modifier, and the type and concentration of the additive.

-

Workflow for Stereoisomer Separation and Characterization

The following diagram illustrates a typical workflow for the separation and characterization of the stereoisomers of this compound.

Figure 2: Workflow for Separation and Characterization.

Conclusion

The stereochemistry of this compound is a critical aspect to consider in its application in pharmaceutical synthesis. The presence of cis and trans diastereomers, each existing as a pair of enantiomers, necessitates robust analytical methods for their separation and characterization. This guide provides a foundational understanding and practical protocols for the chiral separation of these important stereoisomers, enabling researchers to advance the development of stereochemically pure active pharmaceutical ingredients. The provided experimental protocols serve as a starting point, and optimization will be necessary based on the specific instrumentation and analytical requirements.

References

Spectroscopic Characterization of (3-Aminocyclobutyl)methanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Aminocyclobutyl)methanol hydrochloride (CAS: 1374143-69-7). Due to the limited availability of published spectra for this specific compound, this document focuses on predicted data based on its chemical structure, alongside detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

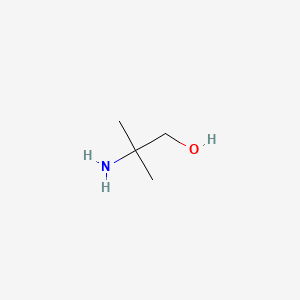

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₅H₁₂ClNO

-

Molecular Weight: 137.61 g/mol

-

Structure:

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on standard chemical shift and frequency correlation tables for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~3.6 - 3.8 | d | 2H | -CH₂OH |

| ~3.2 - 3.4 | m | 1H | CH-NH₃⁺ |

| ~2.4 - 2.6 | m | 1H | CH-CH₂OH |

| ~2.0 - 2.2 | m | 2H | Cyclobutyl CH₂ |

| ~1.8 - 2.0 | m | 2H | Cyclobutyl CH₂ |

Predicted ¹³C NMR Data (Solvent: D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~65 - 70 | -CH₂OH |

| ~45 - 50 | CH-NH₃⁺ |

| ~35 - 40 | CH-CH₂OH |

| ~25 - 30 | Cyclobutyl CH₂ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (Solid State, KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Strong, Broad | O-H stretch (alcohol) |

| 2800 - 3100 | Strong, Broad | N-H stretch (ammonium salt) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1580 - 1650 | Medium | N-H bend (ammonium salt) |

| 1400 - 1475 | Medium | C-H bend (CH₂) |

| 1000 - 1200 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z | Interpretation |

| 102.09 | [M+H]⁺ (protonated free base) |

| 84.08 | [M+H - H₂O]⁺ |

| 71.07 | [M+H - CH₂OH]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR of this compound:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

-

If using a solvent other than D₂O, add a small amount of a reference standard, such as tetramethylsilane (TMS), unless the solvent peak is used for referencing.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, relaxation delay, and spectral width.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the reference standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Protocol for Solid-State IR Spectroscopy (Thin Film Method):

-

Sample Preparation:

-

Place a small amount (a few milligrams) of solid this compound into a clean vial or test tube.[1]

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., methanol or ethanol) to dissolve the solid.[1]

-

Using a pipette, apply a drop of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[1]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[1]

-

-

Instrument Setup:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Ensure the instrument is properly aligned and the background has been collected.

-

-

Data Acquisition:

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

Analyze the positions, shapes, and intensities of the absorption bands.

-

Correlate the observed bands to the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry

Protocol for Mass Spectrometry of this compound:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent, typically a mixture of water and methanol or acetonitrile. The concentration should be in the low µg/mL to ng/mL range.

-

-

Instrument Setup:

-

Choose an appropriate ionization technique. Electrospray ionization (ESI) in positive ion mode is well-suited for this compound due to the presence of the basic amino group.

-

Set the mass spectrometer parameters, including the mass range, scan speed, and ionization source conditions (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion (or the protonated molecule [M+H]⁺ in the case of ESI) and any significant fragment ions.

-

The exact mass can be used to confirm the elemental composition of the molecule.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of (3-Aminocyclobutyl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (3-Aminocyclobutyl)methanol hydrochloride. The information herein is intended to support research and development activities by offering detailed experimental protocols and insights into the physicochemical properties of this compound. Due to the limited availability of specific quantitative data in public literature, this guide focuses on the methodologies for determining these properties, supplemented with illustrative data.

Introduction

This compound is a key building block in medicinal chemistry, recognized for its utility as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a cyclobutane ring, an amino group, and a hydroxymethyl group, imparts specific physicochemical characteristics that are crucial for its application in drug discovery and development. The hydrochloride salt form is utilized to enhance aqueous solubility and improve handling properties. A thorough understanding of its solubility and stability is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory requirements.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As a hydrochloride salt, this compound is expected to exhibit favorable solubility in aqueous media. However, its solubility can be influenced by various factors including pH, temperature, and the presence of co-solvents.

Predicted and Observed Qualitative Solubility

The presence of the polar hydroxyl and protonated amine groups suggests good solubility in polar protic solvents. While specific quantitative data is not widely published, the hydrochloride salt form generally enhances solubility in water and may improve solubility in polar organic solvents compared to its free base form.

Quantitative Solubility Data

The following table presents an illustrative summary of how quantitative solubility data for this compound would be presented. This data is hypothetical and serves as a template for reporting results from the experimental protocols outlined below.

| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) |

| Deionized Water | 25 | > 100 |

| Phosphate Buffered Saline (pH 7.4) | 25 | > 100 |

| 0.1 N HCl (pH 1.2) | 25 | > 100 |

| Methanol | 25 | 10 - 20 |

| Ethanol | 25 | 5 - 10 |

| Acetonitrile | 25 | 1 - 5 |

| Dichloromethane | 25 | < 0.1 |

| Acetone | 25 | < 1 |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile) of analytical grade

-

Temperature-controlled orbital shaker

-

Calibrated pH meter

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or Gas Chromatography (GC) if appropriate

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot using a syringe filter. Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is reported as the solubility of the compound in the specific solvent at the tested temperature.

Stability Profile

The chemical stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and the safety of the final drug product. Stability studies are conducted to understand how the compound degrades under various environmental conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways. These studies are also crucial for developing and validating stability-indicating analytical methods.

Illustrative Forced Degradation Data

The following table provides an example of how the results from a forced degradation study might be presented. The percentage of degradation is illustrative.

| Stress Condition | Duration | Illustrative Degradation (%) | Major Degradants Observed |

| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 hours | < 2% | None detected |

| Base Hydrolysis (0.1 N NaOH, 60°C) | 24 hours | 5 - 10% | Degradant A |

| Oxidative (3% H₂O₂, RT) | 24 hours | 2 - 5% | Degradant B |

| Thermal (80°C, dry heat) | 7 days | < 1% | None detected |

| Photolytic (ICH Q1B) | 1.2 million lux hours | < 1% | None detected |

Experimental Protocol for Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 N to 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber compliant with ICH Q1B guidelines

-

Validated stability-indicating HPLC method

Procedure:

-

Acid and Base Hydrolysis:

-

Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

-

Store the solutions at room temperature and an elevated temperature (e.g., 60°C).

-

Analyze samples at various time points (e.g., 0, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature, protected from light.

-

Analyze samples at various time points.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C).

-

Analyze samples at specified intervals (e.g., 1, 3, 7 days).

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A dark control sample, protected from light, should be stored under the same temperature conditions.

-

Analyze the exposed and control samples after the exposure period.

-

Sample Analysis: All samples from the forced degradation studies should be analyzed using a validated stability-indicating HPLC method capable of separating the intact compound from all potential degradation products.

Long-Term and Accelerated Stability

Following forced degradation studies, long-term and accelerated stability studies are conducted on the drug substance in its proposed container closure system to establish a re-test period and recommend storage conditions. These studies are performed under conditions defined by ICH guidelines.

Recommended Storage Conditions

Based on the predicted stability profile, the recommended storage conditions for this compound are in a well-closed container, protected from light, at controlled room temperature.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data is not extensively available in the public domain, the provided experimental protocols and illustrative data serve as a valuable resource for researchers and drug development professionals. The methodologies described are essential for generating the necessary data to support formulation development, regulatory submissions, and ensure the quality and efficacy of medicinal products containing this important chemical entity.

Potential Biological Activity of (3-Aminocyclobutyl)methanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminocyclobutyl)methanol hydrochloride is a synthetically accessible small molecule featuring a rigid cyclobutane scaffold functionalized with both a primary amine and a hydroxymethyl group. While direct and extensive biological data for this specific compound is limited in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Analysis of structurally related aminocycloalkane derivatives suggests that this compound holds potential as a modulator of key central nervous system targets, particularly the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors. This technical guide provides a comprehensive overview of the inferred biological activity of this compound based on the structure-activity relationships (SAR) of analogous compounds. Detailed experimental protocols for assessing activity at these potential targets are also presented, alongside visualizations of relevant signaling pathways and experimental workflows to aid in future research and drug discovery efforts.

Introduction

The cyclobutane ring is a valuable scaffold in medicinal chemistry, offering a greater degree of three-dimensional complexity and rigidity compared to its linear counterparts. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. The presence of both a primary amine and a hydroxymethyl group on the cyclobutane core of this compound provides key pharmacophoric features, namely a basic nitrogen center capable of forming salt bridges and a hydrogen bond donor/acceptor in the hydroxyl group.

This guide explores the potential biological activities of this compound by examining the known activities of structurally similar compounds. The primary focus will be on its potential roles as an NMDA receptor antagonist and a GABA receptor modulator, given the prevalence of the aminocycloalkane moiety in compounds targeting these receptors.

Potential Biological Targets and Inferred Activity

Based on the structure-activity relationships of analogous compounds, two primary areas of potential biological activity for this compound have been identified: NMDA receptor antagonism and GABA receptor modulation.

NMDA Receptor Antagonism

The NMDA receptor, a subtype of ionotropic glutamate receptor, plays a critical role in synaptic plasticity and neuronal communication. However, its overactivation is implicated in excitotoxic neuronal cell death associated with various neurological disorders. Several aminocyclobutane derivatives have been investigated as NMDA receptor antagonists.

Table 1: NMDA Receptor Antagonist Activity of Aminocycloalkane Analogs

| Compound | Structure | Target | Assay Type | Activity (IC50/Ki) | Reference |

| 1-Aminocyclobutanecarboxylic acid (ACBC) | NMDA Receptor | Electrophysiology | Antagonist activity reported | [1] | |

| cis-3-(2'-Carboxyethyl)-1-aminocyclobutane-1-carboxylic acid | NMDA Receptor | Electrophysiology (Neonatal rat motoneurones) | More potent than D-AP5 | [1] | |

| trans-3-(2'-Phosphonoethyl)-1-aminocyclobutane-1-carboxylic acid | NMDA Receptor | Electrophysiology (Neonatal rat motoneurones) | More potent than D-AP5 | [1] |

Note: D-AP5 is a standard competitive NMDA receptor antagonist.

The data from these analogs suggest that the aminocyclobutane scaffold can effectively present functional groups to interact with the NMDA receptor. The presence of an amino group is a common feature in many NMDA receptor antagonists. While this compound lacks the carboxylic acid moiety of the compounds in Table 1, the fundamental aminocyclobutane core suggests that it warrants investigation for NMDA receptor activity.

GABA Receptor Modulation

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Modulators of GABA receptors, particularly the GABAA receptor, are used as anxiolytics, sedatives, and anticonvulsants. The structural similarity of (3-Aminocyclobutyl)methanol to GABA suggests it could potentially interact with GABA receptors.

Table 2: GABA Receptor Activity of Aminocycloalkane Analogs

| Compound | Structure | Target | Assay Type | Activity (EC50/Ki) | Reference |

| (+)-trans-3-Aminocyclopentanecarboxylic acid ((+)-TACP) | GABAC Receptor (ρ1) | Two-electrode voltage clamp | EC50 = 2.7 ± 0.2 µM (Partial agonist) | [2] | |

| (+)-trans-3-Aminocyclopentanecarboxylic acid ((+)-TACP) | GABAC Receptor (ρ2) | Two-electrode voltage clamp | EC50 = 1.45 ± 0.22 µM (Partial agonist) | [2] | |

| Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid | GABAA Receptor (α1β2γ2L) | Inhibition of GABA EC50 dose | IC50 = 42 µM (Antagonist) | [3] |

The data on aminocyclopentane analogs indicate that this class of compounds can act as both agonists and antagonists at GABA receptors. The stereochemistry and substitution pattern on the cycloalkane ring are critical for determining the nature and potency of the activity. This suggests that this compound could potentially act as a modulator of GABA receptors.

Experimental Protocols

To facilitate the investigation of the potential biological activities of this compound, the following detailed experimental protocols for key assays are provided.

Synthesis of this compound

While a specific, detailed protocol for the direct synthesis of this compound was not found in the immediate search results, a general synthetic strategy can be inferred from the synthesis of related cyclobutane derivatives. A plausible route would involve the reduction of a corresponding 3-aminocyclobutanecarboxylic acid derivative.

General Synthetic Approach:

-

Starting Material: Commercially available 3-oxocyclobutane-1-carboxylic acid.

-

Reductive Amination: Reaction of the ketone with a suitable amine source (e.g., ammonia or a protected amine) in the presence of a reducing agent (e.g., sodium cyanoborohydride) to introduce the amino group.

-

Reduction of Carboxylic Acid: The carboxylic acid moiety can be reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Hydrochloride Salt Formation: The resulting (3-aminocyclobutyl)methanol can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol, followed by precipitation or crystallization of the salt.

NMDA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the NMDA receptor. The assay measures the displacement of a radiolabeled NMDA receptor antagonist, such as [3H]MK-801, from its binding site.

Materials:

-

Rat brain cortex membranes (prepared as a source of NMDA receptors)

-

[3H]MK-801 (radioligand)

-

This compound (test compound)

-

Unlabeled MK-801 (for determination of non-specific binding)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in binding buffer.

-

Assay Setup: In a 96-well plate, combine the following in triplicate:

-

Total Binding: Membrane preparation, [3H]MK-801, and binding buffer.

-

Non-specific Binding: Membrane preparation, [3H]MK-801, and a high concentration of unlabeled MK-801.

-

Test Compound: Membrane preparation, [3H]MK-801, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

GABAA Receptor Electrophysiology Assay (Two-Electrode Voltage Clamp)

This protocol is for assessing the modulatory effects of this compound on GABAA receptors expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human GABAA receptor subunits (e.g., α1, β2, γ2)

-

GABA

-

This compound (test compound)

-

Two-electrode voltage clamp setup

-

Recording solution (e.g., Ba2+ Ringer's solution)

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with a mixture of the cRNAs for the desired GABAA receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at a holding potential of -70 mV.

-

GABA Application: Apply a known concentration of GABA (e.g., the EC20 concentration) to elicit a baseline current response.

-

Test Compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound and record the current response.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Plot the percentage modulation of the GABA-evoked current against the concentration of the test compound to determine its EC50 (for potentiation) or IC50 (for inhibition).

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the NMDA receptor.

Caption: Potential antagonism of the NMDA receptor signaling pathway.

GABAA Receptor Signaling Pathway

This diagram shows the mechanism of action of the GABAA receptor and the potential modulatory effect of the target compound.

Caption: Potential modulation of the GABAA receptor signaling pathway.

General Experimental Workflow for Inhibitor/Modulator Screening

The following workflow outlines a general approach for screening and characterizing the biological activity of a novel compound like this compound.

Caption: A general workflow for screening and developing a novel compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a thorough analysis of its structural analogs strongly suggests its potential as a modulator of central nervous system targets. The rigid aminocyclobutane scaffold is a promising starting point for the design of novel ligands for NMDA and GABA receptors.

Future research should focus on the direct biological evaluation of this compound using the protocols outlined in this guide. Initial screening via radioligand binding assays for both NMDA and GABA receptors would provide a clear indication of its primary target(s). Subsequent functional assays, such as electrophysiology, would be crucial to determine the nature of its activity (e.g., antagonist, agonist, or allosteric modulator) and its potency.

Furthermore, a systematic structure-activity relationship study, involving the synthesis and evaluation of a library of derivatives of (3-Aminocyclobutyl)methanol, would be invaluable for optimizing its activity and selectivity. Modifications to the stereochemistry of the substituents, as well as the nature of the functional groups, could lead to the discovery of potent and selective tool compounds or even lead candidates for drug development.

References

- 1. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Literature review of cyclobutane derivatives in medicinal chemistry

The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a strategically important scaffold in modern medicinal chemistry. Its inherent ring strain and unique puckered conformation bestow upon it a distinct three-dimensional geometry that offers medicinal chemists a powerful tool to fine-tune the pharmacological properties of drug candidates. The rigid nature of the cyclobutane core can lead to improved potency, enhanced selectivity, and more favorable pharmacokinetic profiles. This technical guide provides an in-depth review of the applications of cyclobutane derivatives in medicinal chemistry, with a focus on their utility in oncology and virology.

Therapeutic Applications of Cyclobutane Derivatives

The incorporation of a cyclobutane moiety has proven beneficial across various therapeutic areas. Its ability to act as a conformational restraint, a bioisostere for other cyclic or acyclic fragments, and a metabolically stable core has led to the development of several successful drugs and promising clinical candidates.

Oncology

In the realm of oncology, cyclobutane-containing compounds have made a significant impact, from established chemotherapeutics to targeted therapies.

Carboplatin: A second-generation platinum-based anticancer agent, Carboplatin is a cornerstone of treatment for various cancers, including ovarian, lung, head, and neck cancers. The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center compared to its predecessor, cisplatin, resulting in a more favorable safety profile, particularly with reduced nephrotoxicity.

Apalutamide: An androgen receptor (AR) antagonist, Apalutamide (Erleada) is utilized in the treatment of prostate cancer. The spirocyclic cyclobutane scaffold is a key structural feature that contributes to its high binding affinity for the AR. Apalutamide binds to the ligand-binding domain of the AR, preventing its translocation to the nucleus and subsequent transcription of androgen-responsive genes that drive tumor growth.

Androgen Receptor Signaling Pathway

CAS number and molecular formula for (3-Aminocyclobutyl)methanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminocyclobutyl)methanol hydrochloride is a versatile bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold, combined with the primary amine and hydroxymethyl functional groups, provides a unique three-dimensional structure that is valuable for the synthesis of novel therapeutic agents. The presence of cis and trans isomers allows for fine-tuning of the spatial arrangement of substituents, which can significantly impact biological activity. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature and exists as different isomers, each with a unique CAS number. The general structure and key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1][2] |

| CAS Number (Unspecified Isomer) | 130369-06-1 | [2] |

| CAS Number (trans isomer) | 1284250-10-7 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Storage Conditions | 2-8°C, Inert atmosphere | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step sequences that allow for precise control of stereochemistry. While a direct, publicly available protocol for the named compound is not prevalent, the synthesis of the closely related analog, trans-3-Aminocyclobutanol, provides a well-documented and adaptable methodology. This process typically involves stereochemical inversion of a cis-precursor, followed by deprotection.

General Synthetic Workflow

The logical flow for the synthesis of a trans-cyclobutane amino alcohol from a cis-precursor is outlined below. This workflow highlights the key transformations required to achieve the desired stereochemistry.

Caption: General synthetic workflow for trans-3-aminocycloalkanol derivatives.

Detailed Experimental Protocol (Adapted for Analogs)

The following protocol is adapted from the synthesis of trans-3-aminocyclobutanol and serves as a representative procedure.

Step 1: Mitsunobu Reaction for Stereochemical Inversion

This step inverts the stereocenter of the hydroxyl-bearing carbon on the cyclobutane ring.

-

Reactants:

-

cis-3-Dibenzylaminocyclobutanol

-

A suitable carboxylic acid (e.g., benzoic acid)

-

Triphenylphosphine

-

A dialkyl azodicarboxylate (e.g., DIAD or DEAD)

-

Anhydrous solvent (e.g., THF, toluene)

-

-

Procedure:

-

Dissolve cis-3-dibenzylaminocyclobutanol and the carboxylic acid in the anhydrous solvent.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add triphenylphosphine to the stirred solution.

-

Add the dialkyl azodicarboxylate dropwise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the product, a trans-3-dibenzylaminocyclobutyl carboxylate, can be isolated and purified. An acidic workup with HCl can be performed to yield the hydrochloride salt.

-

Step 2: Alkaline Hydrolysis

-

Reactants:

-

trans-3-Dibenzylaminocyclobutyl carboxylate hydrochloride

-

A suitable base (e.g., sodium hydroxide, potassium hydroxide)

-

A suitable solvent (e.g., methanol, ethanol, THF/water mixture)

-

-

Procedure:

-

Dissolve the ester in the chosen solvent.

-

Add an aqueous solution of the base.

-

Heat the mixture to reflux and stir for several hours until hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield trans-3-dibenzylcyclobutanol.

-

Step 3: Debenzylation to Yield trans-3-Aminocyclobutanol

This final step removes the benzyl protecting groups from the amine.

-

Reactants:

-

trans-3-Dibenzylcyclobutanol

-

A catalyst (e.g., palladium on carbon (Pd/C) or palladium hydroxide)

-

A hydrogen source (e.g., hydrogen gas)

-

A suitable solvent (e.g., methanol, ethanol, isopropanol)

-

-

Procedure:

-

Dissolve the trans-3-dibenzylcyclobutanol in the alcohol solvent in a hydrogenation vessel.

-

Add the palladium catalyst.

-

Pressurize the vessel with hydrogen gas (e.g., 1.0-1.2 MPa).

-

Heat the reaction mixture (e.g., 30-45°C) and stir vigorously for 24 hours or until the reaction is complete.

-

Carefully filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude trans-3-aminocyclobutanol.

-

Step 4: Conversion to this compound (Hypothetical Extension)

To obtain the target molecule, a hydroxymethylation step followed by salt formation would be necessary.

-

Reactants:

-

trans-3-Aminocyclobutanol

-

Formaldehyde

-

A suitable reducing agent for reductive amination (if necessary)

-

Hydrochloric acid

-

-

Procedure:

-

Following the introduction of the hydroxymethyl group, the resulting (3-Aminocyclobutyl)methanol would be dissolved in a suitable solvent and treated with a solution of hydrochloric acid to form the hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for this compound is not extensively published, its structural motifs are present in a variety of biologically active compounds. The rigid cyclobutane core serves to orient the amino and hydroxymethyl groups in defined vectors, which is advantageous for designing ligands that fit into specific protein binding pockets.

Derivatives of aminocyclobutane are being investigated for a range of therapeutic targets. The bifunctional nature of this compound allows it to be used as a versatile scaffold. The primary amine can be functionalized to introduce various pharmacophores, while the hydroxyl group can be used to modulate solubility or as another point of attachment.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its synthesis, while requiring careful stereochemical control, is achievable through established organic chemistry methodologies. Further research into the biological activity of derivatives of this compound is warranted and could lead to the discovery of novel drug candidates. The detailed synthetic considerations provided in this guide offer a foundation for researchers to incorporate this versatile scaffold into their drug discovery programs.

References

Aminocyclobutane Scaffolds: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminocyclobutane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent conformational rigidity, three-dimensional character, and synthetic tractability have made it an attractive component in the design of novel therapeutics targeting a wide range of diseases. This technical guide provides an in-depth exploration of the discovery and history of aminocyclobutane scaffolds, detailed experimental protocols for their synthesis, a comprehensive overview of their application in drug discovery with a focus on key signaling pathways, and a summary of relevant quantitative data to aid in the design of future drug candidates.

Discovery and Historical Development

The journey of the aminocyclobutane scaffold begins with the foundational discovery of its parent carbocycle, cyclobutane. In 1907, Richard Willstätter and James Bruce achieved the first synthesis of cyclobutane, a landmark in organic chemistry that opened the door to the exploration of four-membered ring systems.[1][2][3] While not an amino-substituted derivative, this discovery laid the essential groundwork for future advancements.

The introduction of the amino functionality to the cyclobutane ring followed, with early synthetic efforts focusing on the preparation of simple aminocyclobutanes. A significant milestone in this area was the development of methods to synthesize cyclobutylamine from cyclobutanecarboxylic acid. Two key approaches that emerged were the Hofmann and Curtius rearrangements of cyclobutanecarboxamide.[4] These classic organic reactions provided reliable routes to the core aminocyclobutane structure, enabling further investigation into its chemical and biological properties. A detailed, one-step procedure for the synthesis of cyclobutylamine from cyclobutanecarboxylic acid has been published in Organic Syntheses, highlighting its importance as a fundamental building block.[4]

The exploration of aminocyclobutane derivatives in the context of medicinal chemistry began to gain momentum with the synthesis of compounds like 1-aminocyclobutanecarboxylic acid. This cyclic amino acid and its derivatives have been investigated as unnatural amino acids for incorporation into peptides and as standalone pharmacologically active agents.[5][6] The unique conformational constraints imposed by the cyclobutane ring were found to impart interesting biological activities and metabolic stability to parent molecules.

The natural world also provided inspiration, with the discovery of cyclobutane-containing natural products. For instance, the guangnanmycins are a group of natural products that feature a 1-aminocyclopropane-1-carboxylic acid (ACC) moiety. Research into their biosynthesis has led to the enzymatic incorporation of 1-aminocyclobutane-1-carboxylic acid (ACBC) into the guangnanmycin scaffold, demonstrating a natural-product-like context for this synthetic building block.[5]

The latter half of the 20th century and the beginning of the 21st century have witnessed a surge in the application of aminocyclobutane scaffolds in drug discovery, leading to the development of clinical candidates for a variety of diseases. This progress has been fueled by the development of more sophisticated synthetic methodologies, including photochemical [2+2] cycloadditions and strain-release amination reactions, which have expanded the accessible chemical space of aminocyclobutane derivatives.[7][8]

Key Applications in Drug Discovery and Associated Signaling Pathways

The rigid and three-dimensional nature of the aminocyclobutane scaffold allows for the precise positioning of functional groups in space, making it an ideal component for targeting specific binding pockets in proteins. This has led to its successful incorporation into drugs targeting several important signaling pathways.

Janus Kinase (JAK) Inhibitors and the JAK-STAT Pathway

The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a central role in mediating the biological effects of numerous cytokines and growth factors involved in inflammation and immunity. Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers.

Aminocyclobutane scaffolds have been successfully employed in the design of potent and selective JAK inhibitors. The cyclobutane ring often serves as a key structural element that orients pharmacophoric groups for optimal interaction with the ATP-binding site of the JAK enzymes. By inhibiting JAKs, these drugs block the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby preventing their translocation to the nucleus and the transcription of pro-inflammatory genes.

NMDA Receptor Antagonists and Glutamatergic Neurotransmission

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that is crucial for synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders, including neurodegenerative diseases and epilepsy.

Derivatives of 1-aminocyclobutanecarboxylic acid have been developed as potent and selective NMDA receptor antagonists.[9] These compounds typically act as competitive or non-competitive antagonists at the glutamate or glycine binding sites of the NMDA receptor, or as uncompetitive channel blockers. By modulating NMDA receptor activity, these agents can reduce excessive neuronal excitation and prevent excitotoxic cell death. The constrained conformation of the aminocyclobutane scaffold is key to achieving selectivity for the NMDA receptor over other glutamate receptor subtypes.

References

- 1. Cyclobutane - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.com [encyclopedia.com]

- 3. jewishvirtuallibrary.org [jewishvirtuallibrary.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclobutylamine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (3-Aminocyclobutyl)methanol hydrochloride in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Aminocyclobutyl)methanol hydrochloride is a bifunctional organic compound featuring a rigid cyclobutane scaffold, a primary amine, and a primary alcohol. This unique structural combination makes it a promising, yet underexplored, chiral building block for applications in asymmetric synthesis. While specific literature detailing its direct use in established asymmetric transformations is limited, its structural analogy to well-known chiral amino alcohols suggests significant potential as a precursor for chiral ligands and auxiliaries.[1] Chiral amino alcohols are fundamental in asymmetric catalysis, serving as key components in the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry.[1]

This document provides detailed, representative protocols for two potential applications of (3-aminocyclobutyl)methanol, derived from established methodologies for structurally similar compounds:

-

As a Chiral Auxiliary: Conversion to a novel oxazolidinone auxiliary for use in diastereoselective alkylation reactions.

-

As a Chiral Ligand: Application in the metal-catalyzed enantioselective addition of diethylzinc to aldehydes.

These protocols are intended to serve as a practical guide for researchers to explore the utility of this compound in asymmetric synthesis.

Application 1: Chiral Oxazolidinone Auxiliary for Asymmetric Alkylation

One of the most effective applications of chiral amino alcohols is their conversion into oxazolidinone chiral auxiliaries.[2] These auxiliaries can be acylated and subsequently deprotonated to form a chiral enolate, which reacts with electrophiles in a highly diastereoselective manner. The rigid structure of the oxazolidinone, derived from the chiral amino alcohol, effectively shields one face of the enolate, directing the approach of the electrophile.[2]

Experimental Protocols

Protocol 1.1: Synthesis of (3aR,6aS)-Tetrahydrocyclobuta[d]oxazol-2(2H)-one from (3-Aminocyclobutyl)methanol

This protocol describes the synthesis of the fused-ring oxazolidinone from (3-aminocyclobutyl)methanol. The cyclization is achieved using diethyl carbonate and a base.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Diethyl carbonate

-

Methanol (MeOH)

-

Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-